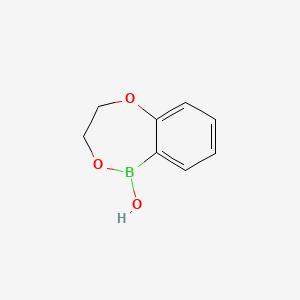

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dihydro-2,5,1-benzodioxaborepin-1-ol is a chemical compound with the CAS Number: 2377606-21-6 . It has a molecular weight of 163.97 and its IUPAC name is 3,4-dihydro-1H-benzo[c][1,5,2]dioxaborepin-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.科学的研究の応用

Benzazepinone Calcium Channel Blockers

Benzazepinone derivatives, which are structurally related to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, have been studied for their potential as antihypertensive agents. These compounds exhibit competitive displacement of diltiazem, a calcium channel blocker, and show potent antihypertensive activity. Some derivatives with trifluoromethyl substituents in the aromatic ring are particularly notable for their long-acting antihypertensive effects (Floyd et al., 1992).

1,3‐Diazepine in Medicinal Chemistry

The 1,3‐diazepine scaffold, closely related to the benzodioxaborepin structure, is prevalent in many biologically active compounds, including anticancer agents, β‐lactamase inhibitors, and natural products with antiviral and anticancer activities. This structure is extensively used in designing enzyme inhibitors and GPCR ligands (Malki et al., 2021).

Continuous-Flow Synthesis for Drug Discovery

An efficient continuous-flow synthesis protocol for 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-one, a compound structurally similar to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, has been developed. This approach is high-yielding and convenient for the generation of compound libraries in drug discovery (Viviano et al., 2015).

Dopamine D-1 Receptor Antagonist

The benzazepine SCH 23390, structurally related to benzodioxaborepins, is a potent and selective dopamine D-1 receptor antagonist. This compound has been characterized for its binding to specific striatal receptor sites, illustrating its potential in studying neurological interactions (Billard et al., 1984).

Applications in Fragrance Chemistry

The synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares a similar benzodioxepin backbone, has led to compounds with intense marine and vanillic odors. This highlights the use of such structures in developing new fragrances (Kraft et al., 2010).

Safety and Hazards

特性

IUPAC Name |

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIDXIVQIIWEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2OCCO1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

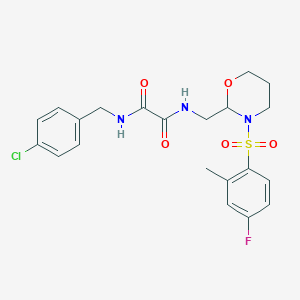

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

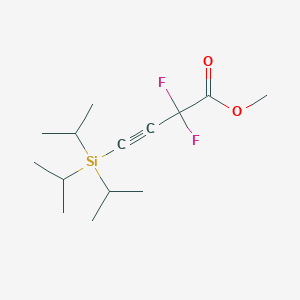

![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)

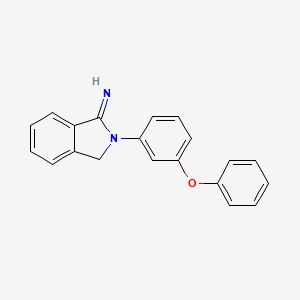

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

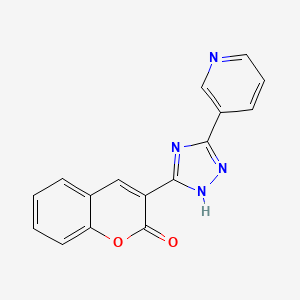

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)